molecular formula C20H24N4O5 B2509741 ethyl 1-(5-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-pyridinyl)-4-piperidinecarboxylate CAS No. 866020-04-4

ethyl 1-(5-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-pyridinyl)-4-piperidinecarboxylate

Cat. No.: B2509741
CAS No.: 866020-04-4
M. Wt: 400.435
InChI Key: PPVSQQCGPSXBHA-UHFFFAOYSA-N
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Description

Ethyl 1-(5-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-pyridinyl)-4-piperidinecarboxylate is a complex heterocyclic compound featuring a pyridine ring conjugated with a methylidene-substituted trioxotetrahydro-pyrimidinone moiety and a piperidinecarboxylate ester.

Properties

IUPAC Name

ethyl 1-[5-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]pyridin-2-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5/c1-4-29-19(27)14-7-9-24(10-8-14)16-6-5-13(12-21-16)11-15-17(25)22(2)20(28)23(3)18(15)26/h5-6,11-12,14H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVSQQCGPSXBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=C(C=C2)C=C3C(=O)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(5-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-pyridinyl)-4-piperidinecarboxylate is a complex organic compound with the molecular formula C20H24N4O5 and a molecular weight of approximately 400.43 g/mol. The compound exhibits significant biological activity, particularly in pharmacological contexts, due to its structural features which include a piperidine ring and a pyrimidine derivative.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to influence several pathways:

  • Nitric Oxide Production : The compound may enhance the production of nitric oxide (NO), which is crucial for various physiological processes including vasodilation and neurotransmission .
  • Cytotoxic Effects : Research indicates potential cytotoxic effects against certain cancer cell lines, suggesting its utility in oncology .
  • Anti-inflammatory Properties : The compound has been noted for its ability to modulate inflammatory responses, possibly by inhibiting pro-inflammatory cytokines such as IL-6 and IL-8 .

Pharmacological Profile

The pharmacological profile includes:

  • Absorption and Distribution : The compound shows high human intestinal absorption and has favorable blood-brain barrier permeability, indicating potential central nervous system effects .
  • Metabolism : It is not significantly metabolized by key cytochrome P450 enzymes, which may reduce the risk of drug-drug interactions .
  • Toxicity : Preliminary toxicity studies suggest a moderate safety profile, although further studies are required to fully elucidate its toxicological effects .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antitumor Activity : In vitro studies demonstrated that this compound exhibited selective cytotoxicity against human cancer cell lines. For instance, it showed a significant reduction in cell viability in breast and prostate cancer models compared to untreated controls .
  • Anti-inflammatory Effects : A study evaluated the compound's ability to inhibit the production of inflammatory mediators in macrophages. Results indicated a marked decrease in TNF-alpha and IL-6 levels upon treatment with the compound, supporting its potential as an anti-inflammatory agent .
  • Neuroprotective Effects : Another investigation focused on neuroprotective properties in models of neurodegeneration. The compound was found to reduce oxidative stress markers and improve neuronal survival rates under stress conditions, suggesting therapeutic potential in neurodegenerative diseases .

Tables of Data

PropertyValue
Molecular FormulaC20H24N4O5
Molecular Weight400.43 g/mol
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PermeabilityFavorable
Cytotoxicity (IC50)Varies by cell line
Biological ActivityEffect
Nitric Oxide ProductionEnhanced
Anti-inflammatory CytokinesInhibited
Cancer Cell ViabilityReduced

Scientific Research Applications

Synthesis and Characterization

The synthesis of ethyl 1-(5-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-pyridinyl)-4-piperidinecarboxylate typically involves the reaction of various precursors under controlled conditions to yield the final product. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the compound.

Biological Activities

Antiviral Properties
Research indicates that compounds with similar structures exhibit antiviral properties, particularly against influenza viruses. The targeting of viral RNA-dependent RNA polymerase (RdRP) is a common mechanism for antiviral activity. This compound may function as a disruptor of protein-protein interactions essential for viral replication .

Anticancer Potential
Studies have suggested that derivatives of pyrimidine compounds can inhibit cancer cell proliferation by inducing apoptosis. The compound's structural features may allow it to interact with specific cellular targets involved in cancer progression. Ongoing research aims to elucidate its efficacy against various cancer cell lines .

Therapeutic Applications

Application Area Potential Uses Mechanism of Action
AntiviralTreatment of influenza and other viral infectionsInhibition of viral polymerase activity
AnticancerChemotherapeutic agentInduction of apoptosis in cancer cells
Anti-inflammatoryRelief from inflammatory diseasesModulation of inflammatory pathways

Case Studies

  • Influenza Virus Targeting : A study demonstrated that structurally similar compounds effectively inhibited the interaction between PA and PB1 subunits of the influenza virus polymerase complex. This compound could be evaluated for similar efficacy in future research .
  • Cancer Cell Line Studies : Preliminary investigations into the anticancer properties of related pyrimidine derivatives showed promising results in inhibiting cell growth in vitro. Further studies are required to assess the specific effects of this compound on various cancer types .

Comparison with Similar Compounds

Ethyl 1-[3-[(Z)-(3-Methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate

  • Key Features: This analog replaces the trioxotetrahydro-pyrimidinone with a pyrido[1,2-a]pyrimidinone fused system and introduces a thiazolidinone-sulfanylidene group.
  • Impact on Properties: The thiazolidinone-sulfanylidene group increases electron density and may enhance intermolecular interactions (e.g., hydrogen bonding) compared to the trioxo-pyrimidinone in the target compound. The molecular weight (458.6 g/mol) is higher due to the additional sulfur atom and fused pyrimidine ring .

Ethyl 1-(5-{[1,3-Dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate

  • Key Features : Substitution of the pyridine ring with a thiazole ring alters the electronic environment.
  • The molecular weight (406.45 g/mol) is lower than the pyridine-based target compound, suggesting differences in solubility and bioavailability .

Piperidinecarboxylate Derivatives with Varied Substituents

Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (Compound 7)

  • Key Features: Features a methoxyimino group and a branched ester side chain.
  • Impact on Properties: The methoxyimino group introduces steric hindrance and polarity, as evidenced by its 1H NMR shifts (δ 3.85 ppm for methoxy protons). The compound exists as a diastereomeric mixture (1:1.5 ratio), highlighting challenges in stereochemical control during synthesis .

Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2)

  • Key Features: A bicyclic naphthyridine system replaces the pyridine-pyrimidinone core.
  • Impact on Properties : The rigid bicyclic structure reduces conformational flexibility, as seen in distinct 13C NMR signals (δ 172.2 vs. 172.6 ppm for carbonyl groups). Isomer 1-2 exhibits higher synthetic yield (60%) compared to 1-1 (26%), indicating thermodynamic preference in hydrogenation reactions .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound: Ethyl 1-(5-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-pyridinyl)-4-piperidinecarboxylate Not provided ~406–458 (estimated) Pyridine, trioxo-pyrimidinone, piperidine ester Hypothesized electron-deficient core; potential for kinase inhibition
Ethyl 1-[3-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate Not provided 458.6 Thiazolidinone, pyrido-pyrimidinone Enhanced hydrogen bonding capacity; higher molecular weight
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate C14H24N2O5 301.17 Methoxyimino, ester side chain Diastereomeric mixture; δ 3.85 ppm (1H NMR) for methoxy protons
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomer 1-2) C14H19N2O3 227.13 Bicyclic naphthyridine, carbonyl Higher yield (60%); δ 172.2 ppm (13C NMR) for carbonyl

Research Findings and Implications

  • Synthetic Challenges : The target compound’s synthesis likely involves multi-step reactions, analogous to ’s use of Raney nickel hydrogenation and hydroxylamine derivatization. Diastereomer separation remains a critical hurdle .
  • Structure-Activity Relationships (SAR): Substitution of pyridine with thiazole () or thiazolidinone () alters electronic profiles, suggesting tunability for target selectivity in drug design .
  • Spectroscopic Trends : Distinct 13C NMR carbonyl shifts (δ 172–173 ppm) in analogs correlate with ring strain and conjugation effects, aiding structural elucidation .

Q & A

Basic: What are the common synthetic pathways for preparing this compound, and what key reaction conditions must be optimized?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions between pyridine and pyrimidinone precursors under reflux conditions in polar aprotic solvents (e.g., DMF or DCM) .
  • Knoevenagel-type alkylidenation to introduce the methylidene bridge between the pyridine and pyrimidinone moieties, requiring anhydrous conditions and catalysts like triethylamine .
  • Esterification of the piperidine carboxylate group using ethyl chloroformate in the presence of a base (e.g., K₂CO₃) .
    Key optimization parameters : Reaction temperature (60–80°C), stoichiometric ratios of intermediates, and purification via column chromatography to isolate the final product .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR is critical for confirming the presence of the pyrimidinone carbonyl groups (δ 160–170 ppm) and the methylidene bridge (δ 6.5–7.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and detects impurities .
  • HPLC with UV detection : Quantifies purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or IR spectra often arise from tautomerism in the pyrimidinone ring or solvent-dependent conformational changes. Methodological steps :

  • Perform variable-temperature NMR to identify dynamic equilibria .
  • Compare experimental data with computational simulations (DFT or molecular docking) to validate tautomeric forms .
  • Use 2D NMR techniques (COSY, NOESY) to resolve overlapping proton signals .

Advanced: What strategies are effective for optimizing reaction yields in multi-step syntheses?

  • Design of Experiments (DoE) : Apply factorial designs to test variables like solvent polarity, catalyst loading, and reaction time .
  • In situ monitoring : Use FTIR or LC-MS to track intermediate formation and adjust conditions dynamically .
  • Protecting group chemistry : Temporarily block reactive sites (e.g., piperidine nitrogen) to prevent side reactions .

Advanced: How can the compound’s electronic and steric properties inform its potential as a pharmacophore?

  • Computational modeling : Perform density functional theory (DFT) calculations to map electron-deficient regions (e.g., pyrimidinone carbonyls) for hydrogen bonding .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl groups on pyrimidinone) and assay biological activity to identify critical moieties .

Advanced: What solvent systems are optimal for enhancing solubility in biological assays without destabilizing the compound?

  • Use co-solvents like DMSO (≤10% v/v) or cyclodextrin-based formulations to improve aqueous solubility .
  • Avoid protic solvents (e.g., methanol) that may hydrolyze the ester group; instead, use THF or acetonitrile for stock solutions .

Advanced: How can regioselectivity challenges in functionalizing the pyridine ring be addressed?

  • Directed ortho-metalation : Use directing groups (e.g., amides) to control substitution patterns .
  • Microwave-assisted synthesis : Enhance selectivity by reducing reaction times and side-product formation .

Advanced: What experimental frameworks are recommended for studying the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light to identify degradation pathways .
  • LC-MS/MS stability assays : Monitor degradation products in simulated gastric fluid (pH 2) and plasma .

Advanced: How can researchers validate hypothesized mechanisms of action in enzyme inhibition assays?

  • Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and entropy changes during enzyme-ligand interactions .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?

  • Process analytical technology (PAT) : Implement real-time monitoring of critical quality attributes (CQAs) like particle size and crystallinity .
  • Quality-by-design (QbD) : Define a design space for parameters (e.g., mixing speed, cooling rates) to ensure consistency .

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